
2-Amino-5-cyclopentylpentanoic acid
Overview
Description
2-Amino-5-cyclopentylpentanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a cyclopentyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopentylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-amino-5-bromopentanoic acid, with cyclopentylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Pharmaceutical Research Applications
2-Amino-5-cyclopentylpentanoic acid has shown potential in pharmaceutical applications, particularly as a modulator of neurotransmitter receptors. Its structural similarity to other amino acids allows it to interact with various biological systems.
NMDA Receptor Modulation
One of the most notable applications is its role as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. Research indicates that analogues of this compound can effectively inhibit NMDA receptor activity, which is significant in the context of neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study : A study synthesized several cyclopropyl analogues related to this compound, assessing their binding affinity and functional activity on NMDA receptors. Results demonstrated that certain analogues exhibited selective antagonistic properties, highlighting the therapeutic potential of these compounds in managing excitotoxicity-related conditions .
Biochemical Studies
In biochemical contexts, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to form stable amides and participate in nucleophilic substitutions makes it a versatile intermediate in organic synthesis.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including neutral endopeptidases. These enzymes play critical roles in peptide metabolism and regulation, making inhibitors significant for therapeutic interventions .
Data Table: Enzyme Inhibition Potency
Compound | Target Enzyme | Inhibition Potency |
---|---|---|
This compound | Neutral endopeptidase | Moderate |
Cyclopropyl analogues | NMDA receptor | High |
Synthetic Chemistry Applications
The synthetic versatility of this compound is evident in various chemical reactions. It can undergo acylation and cyclization under specific conditions, leading to the formation of stable derivatives that retain biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclopentyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-Amino-5-methylpentanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
2-Amino-5-ethylpentanoic acid: Features an ethyl group at the fifth carbon.
2-Amino-5-phenylpentanoic acid: Contains a phenyl group at the fifth carbon.
Uniqueness: 2-Amino-5-cyclopentylpentanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Amino-5-cyclopentylpentanoic acid (also known as cyclopentanepentanoic acid, α-amino-) is an amino acid derivative characterized by a cyclopentyl group attached to the pentanoic acid backbone. This unique structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₀H₁₉NO₂
- Molecular Weight : 185.26 g/mol
- Structural Features : The presence of a cyclopentyl group may influence the compound's hydrophobicity and interactions with biological membranes, potentially affecting its bioavailability and pharmacodynamics.
Research indicates that this compound may interact with various receptors and pathways within biological systems:
- NMDA Receptor Modulation : Similar compounds have been studied for their roles as NMDA receptor antagonists, which are crucial in neuroexcitatory processes. This interaction can influence neurotransmitter release and synaptic plasticity, vital for learning and memory .
- mTOR Pathway Inhibition : The mechanistic target of rapamycin (mTOR) pathway is essential for regulating cell growth and metabolism. Compounds that modulate this pathway can have implications in cancer therapy and metabolic disorders .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Effects : A study examined the effects of structurally related compounds on LH secretion in male rats. The NMDA receptor blockade was shown to significantly suppress pulsatile LH secretion, indicating a potential role for this compound in regulating neuroendocrine functions .
- Cancer Research : Investigations into the mTOR signaling pathway revealed that modulation by compounds like this compound could offer therapeutic strategies for targeting cancer cell growth. By inhibiting mTOR activity, the compound may reduce tumor proliferation rates .
- Metabolic Studies : Recent research has focused on the impact of amino acids on metabolic pathways, with findings suggesting that cycloalkyl amino acids can influence insulin signaling and glucose metabolism, which are critical in diabetes management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-cyclopentylpentanoic acid?
- Methodological Answer : The synthesis typically involves functionalizing cyclopentane fragments with amino and carboxylic acid groups. A common approach is to use trans-2-carbamide-cyclopentanol derivatives as intermediates, followed by regioselective oxidation and deprotection steps. For example, cyclopentane-based synthons can be prepared via nucleophilic substitution or catalytic hydrogenation of nitro groups . Key reagents include chlorobenzyloxycarbonyl (ClZ) protecting groups to stabilize the amino moiety during synthesis, as seen in structurally related compounds .
Q. How can researchers characterize the structural properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to confirm the cyclopentyl group’s stereochemistry and amino acid backbone.
- X-ray crystallography : Resolve bond angles (e.g., C–C–C in the cyclopentane ring) and hydrogen-bonding patterns, as demonstrated in analogous cyclopentane β-amino acids .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS.
Q. What purification strategies are effective for isolating enantiopure this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) is recommended for separating enantiomers. Pre-purification via ion-exchange chromatography can remove salts, while recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystalline purity .
Advanced Research Questions
Q. How does the cyclopentyl group influence the compound’s biological activity or receptor binding?
- Methodological Answer : The cyclopentyl moiety introduces conformational rigidity, which can enhance binding affinity to hydrophobic pockets in enzymes or receptors. To assess this:
- Perform molecular dynamics (MD) simulations to compare flexibility with linear-chain analogues.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Reference studies on cyclopentane-derived bioactive compounds, such as antiviral agents or enzyme inhibitors .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Cross-validate NMR data with independent techniques like IR (to confirm functional groups) and elemental analysis.
- Step 2 : Compare observed -NMR shifts with computational predictions (e.g., DFT calculations) to identify stereochemical discrepancies.
- Step 3 : Replicate synthesis under inert conditions to rule out oxidation artifacts, as amino acids are prone to degradation .
Q. What computational modeling approaches are suitable for predicting the stability of this compound in aqueous solutions?
- Methodological Answer :
- Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess conformational stability.
- Calculate pKa values of the amino and carboxyl groups via quantum mechanics/molecular mechanics (QM/MM) hybrid methods.
- Reference studies on β-peptide self-assembly, which highlight cyclopentane’s role in stabilizing helical conformations .
Q. Data Analysis and Validation
Q. How can researchers verify purity without vendor-provided analytical data?
- Methodological Answer :
- Conduct HPLC-MS to quantify impurities (>98% purity threshold).
- Perform thermogravimetric analysis (TGA) to detect residual solvents or decomposition products.
- Use circular dichroism (CD) to confirm enantiomeric excess for chiral batches .
Q. What strategies mitigate ethical or reproducibility challenges in publishing synthetic data?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, XRD, and chromatographic data in public repositories (e.g., Zenodo).
- Include detailed synthetic protocols with reaction monitoring (TLC/Rf values) and failure analyses to aid reproducibility .
Q. Tables for Key Parameters
Properties
IUPAC Name |
2-amino-5-cyclopentylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIVRCODIZNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-32-9 | |
Record name | NSC37910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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